N-Ethenyl-N-hexylformamide
Description
Structure
3D Structure
Properties
CAS No. |
671224-49-0 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-ethenyl-N-hexylformamide |
InChI |
InChI=1S/C9H17NO/c1-3-5-6-7-8-10(4-2)9-11/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
GSJULHLVXQYJGB-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C=C)C=O |
Canonical SMILES |
CCCCCCN(C=C)C=O |
Origin of Product |
United States |
Iii. Mechanistic Insights and Kinetic Studies of N Ethenyl N Hexylformamide Reactions
Elucidation of N-Formylation Reaction Mechanisms
The synthesis of N-Ethenyl-N-hexylformamide, a substituted formamide (B127407), is primarily achieved through the N-formylation of the corresponding secondary amine, N-ethenyl-N-hexylamine. This transformation can proceed through various mechanistic pathways, often dictated by the choice of formylating agent and catalyst.
The core of the N-formylation reaction is a nucleophilic acyl substitution. The general mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of a formylating agent, such as formic acid or its esters. researchgate.nettandfonline.com
The reaction pathway can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the formylating agent (e.g., formic acid). This leads to the formation of a tetrahedral intermediate. tandfonline.com
Proton Transfer: A proton transfer may occur within the intermediate.
Elimination: The intermediate collapses, eliminating a leaving group (e.g., a water molecule when using formic acid, or an alcohol molecule when using a formate (B1220265) ester) to yield the final N-formylated product. researchgate.nettandfonline.com
When using carbon dioxide (CO₂) and a hydrosilane as the formylating system, several reaction pathways have been proposed and studied through kinetic and in-situ monitoring. acs.orgresearchgate.net These pathways are highly dependent on the amine's basicity and the presence of a catalyst. acs.org
Pathway 1 (Direct Formoxysilane Formation): This pathway involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. This intermediate then reacts with the amine to produce the formamide. acs.org This route is generally favored for low-basicity amines in the absence of a catalyst. acs.org
Pathway 2 (Amine-Assisted Formoxysilane Formation): In this pathway, the amine first reacts with CO₂ to form a carbamate (B1207046) salt. This salt, often stabilized by a base catalyst, then activates the hydrosilane, facilitating the reduction of CO₂ to the formoxysilane intermediate, which subsequently reacts with the amine. acs.org
Pathway 3 (Silylcarbamate Intermediate): For more nucleophilic amines, a stable silylcarbamate intermediate can form. This intermediate can then be directly reduced by the hydrosilane to the N-formylated product. acs.org
The specific pathway for N-ethenyl-N-hexylamine would depend on its nucleophilicity and the chosen reaction conditions.
Catalysts play a pivotal role in enhancing the efficiency, selectivity, and mildness of N-formylation reactions. A wide array of catalysts, from simple molecules to complex metal-organic frameworks, have been developed.
Catalysts can function in several ways:
Activation of the Formylating Agent: Acid catalysts, such as iodine (which generates HI in situ), melaminetrisulfonic acid, or zeolites, protonate the formylating agent (e.g., formic acid), making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. nih.govorganic-chemistry.orgmedcraveonline.com
Activation of the Amine: Some catalytic systems can activate the amine, increasing its nucleophilicity.
Facilitating CO₂ Reduction: In formylations using CO₂ and silanes, catalysts are crucial. N-heterocyclic carbenes (NHCs), for instance, can activate the hydrosilane or stabilize carbamate intermediates, thereby lowering the energy barrier for CO₂ reduction. acs.orgresearchgate.net Metal complexes, such as those based on Ruthenium (Ru) or Cobalt (Co), can activate H₂ or hydrosilanes, enabling the insertion of CO₂. rsc.orgrsc.orgethz.ch
Relay Catalysis: A "relay catalysis" strategy has been developed for the formylation of less reactive secondary amines. This involves using a more reactive primary amine as a promoter, which is first formylated to an active intermediate. This intermediate then transfers its formyl group to the secondary amine in a transamidation reaction catalyzed by the support material (e.g., hydroxyapatite). cjcatal.com
The table below summarizes various catalytic systems used for the N-formylation of amines, which are applicable to the synthesis of this compound.
| Catalyst Type | Example Catalyst | Formyl Source | Proposed Role |
| Metal-Based | Ruthenium (Ru) Pincer Complexes | CO₂ / H₂ | Activates H₂ for CO₂ reduction. rsc.orgethz.ch |
| Cobalt (Co) in MOF | CO₂ / PhSiH₃ | Facilitates oxidative addition of PhSiH₃ and CO₂ insertion. rsc.org | |
| AuPd–Fe₃O₄ Nanoparticles | Methanol (B129727) / O₂ | Catalyzes the oxidation of methanol to a formyl equivalent. mdpi.com | |
| Indium (In) | Formic Acid | Activates formic acid. nih.gov | |
| Organic | N-Heterocyclic Carbenes (NHCs) | CO₂ / Hydrosilane | Activates hydrosilane and/or stabilizes carbamate intermediates. acs.orgresearchgate.net |
| Melaminetrisulfonic acid (MTSA) | Formic Acid | Protonates formic acid to enhance electrophilicity. nih.gov | |
| Non-Metal | Iodine (I₂) | Formic Acid | In situ generation of HI which acts as an acid catalyst. organic-chemistry.org |
| Solid Acid | Zeolite-A | Formic Acid | Acts as a heterogeneous acid catalyst to activate formic acid. medcraveonline.com |
| Base | KF–Al₂O₃ | Chloroform | Promotes the generation of dichlorocarbene (B158193) as an intermediate. thieme-connect.com |
| Guanidines, TBD | CO₂ / Hydrosilane | Acts as a base catalyst to stabilize carbamate salts (Pathway 2). acs.org |
Polymerization Mechanisms of this compound
The ethenyl (vinyl) group in this compound allows it to undergo polymerization, leading to the formation of poly(this compound). The primary mechanism for this is free-radical polymerization.
Free-radical polymerization of N-vinylamides like N-vinylformamide (NVF) has been studied extensively and provides a model for the behavior of this compound. isc.irk.rumcmaster.ca The process consists of three main kinetic stages: initiation, propagation, and termination. isc.irk.rud-nb.info
Initiation: The process begins with the generation of free radicals from an initiator molecule (e.g., AIBN, peroxides) upon heating or irradiation. This radical then adds to the double bond of the monomer, creating a monomer radical.
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. The rate of this step is described by the propagation rate coefficient, kₚ.
Termination: The growth of polymer chains is halted when two growing radical chains react with each other, either by combination or disproportionation. This is described by the termination rate coefficient, kₜ.
The table below shows key kinetic parameters for the radical polymerization of N-vinylformamide, which can serve as an approximation for this compound.
| Parameter | Description | Value / Observation |
| kₚ/(kₜ)¹ᐟ² | Ratio of propagation to termination rate coefficients | Determined from initial rates and molecular weight data. researchgate.net |
| Activation Energy (Propagation) | Energy barrier for the chain growth step | ~36.9 kJ mol⁻¹ (for NVF) researchgate.net |
| Activation Energy (Termination) | Energy barrier for the chain termination step | ~144.7 kJ mol⁻¹ (for NVF) researchgate.net |
| Chain Transfer | Reactions involving transfer of a radical to monomer or polymer | Occurs as a side reaction, can lead to branching and gelation. isc.irk.rumcmaster.ca |
Controlled radical polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), have been successfully applied to N-vinylamides, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. nih.gov
In the absence of a conventional initiator, some vinyl monomers can undergo self-initiated thermal polymerization at elevated temperatures. rsc.org While extensively studied for monomers like styrene (B11656) and acrylates, this phenomenon is also plausible for N-vinylamides. mdpi.comwpmucdn.com
The mechanism for thermal self-initiation often involves the formation of radical species directly from monomer molecules. For styrene, the accepted mechanism involves a self-Diels-Alder reaction between two monomer molecules to form a reactive intermediate, which then generates monoradicals by reacting with a third monomer. rsc.org For acrylates, computational studies suggest the formation of diradical intermediates. wpmucdn.com
For this compound, a similar pathway could be envisioned at high temperatures (>160 °C). upenn.edu The process would likely involve:
Formation of a diradical or monoradical species from the thermal interaction of two or more monomer molecules.
Initiation of polymerization by these thermally generated radicals.
Propagation and termination as in conventional radical polymerization.
This process is highly temperature-dependent, with the rate of polymerization increasing significantly with temperature. upenn.edunih.gov It offers a method for producing polymers without residual initiator fragments, which can be advantageous for certain applications. rsc.org
Computational Studies of Reaction Mechanisms and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms and energy landscapes of chemical reactions involving compounds like this compound. rsc.orgfrontiersin.org
For N-formylation reactions , DFT studies have provided critical insights:
Mechanism Verification: Computational models have been used to compare the energetic favorability of different proposed pathways (e.g., Pathways 1, 2, and 3 for CO₂/hydrosilane formylation), corroborating experimental and kinetic findings. acs.orgresearchgate.net
Transition State Analysis: DFT calculations can identify and characterize the transition state structures for key steps, such as CO₂ insertion or nucleophilic attack, and determine their associated activation energy barriers. rsc.orgrsc.org This helps to identify the rate-determining step of the reaction. For example, in a Ru-catalyzed formylation, DFT showed that H₂ activation was a key step, rsc.org while in a Co-catalyzed system, the turnover-limiting step was the reaction with the amine. rsc.org
Catalyst Role: Calculations help to understand how a catalyst interacts with reactants. For instance, studies have elucidated how an N-heterocyclic carbene (NHC) catalyst activates CO₂ by forming an NHC-CO₂ adduct, shifting the active site and facilitating the reaction. acs.orgresearchgate.net
For polymerization and other reactions of N-vinylamides , computational studies have been equally revealing:
Stereoselectivity: In reactions like the cyclopropanation of N-vinylamides, DFT calculations have been used to explain the observed stereoselectivity by modeling the energy profiles of different reaction pathways, sometimes revealing unexpected outer-sphere mechanisms. acs.orgacs.org
Reaction Pathways: For novel synthetic routes to N-alkenyl compounds, computational studies have proposed mechanisms for key steps, such as the ring-opening of triazole precursors, explaining the stereoselective outcome. uochb.cz
Self-Initiation Mechanisms: Theoretical studies have been crucial in proposing and evaluating plausible mechanisms for the thermal self-initiation of vinyl monomers, calculating the energetics of forming diradical intermediates through concerted or stepwise cycloaddition reactions. wpmucdn.com
These computational approaches provide a molecular-level understanding that complements experimental data, enabling the rational design of more efficient synthetic routes and catalysts for producing and utilizing this compound.
Based on the conducted research, there is no specific information available regarding the "Kinetic Analysis of this compound Reaction Rates and Selectivity." The search results did not yield any studies, data tables, or detailed research findings pertaining to the reaction kinetics of this particular compound.
The available literature focuses on the kinetic analysis of a related but structurally different compound, N-vinylformamide (NVF). researchgate.netisc.irk.ruresearchgate.netsci-hub.seutm.my This includes data on its polymerization, researchgate.netisc.irk.ruresearchgate.net hydrolysis, colab.wsresearchgate.netbilkent.edu.tr and grafting reactions. sci-hub.seutm.my However, the presence of the hexyl group on the nitrogen atom in this compound, as opposed to the hydrogen atom in N-vinylformamide, would significantly alter the steric and electronic environment of the molecule. This structural difference is expected to have a substantial impact on reaction rates and selectivity, making the kinetic data for N-vinylformamide an inaccurate and inappropriate substitute.
Therefore, to maintain scientific accuracy and adhere strictly to the subject compound, the section on the kinetic analysis of this compound cannot be generated.
Iv. Advanced Spectroscopic Characterization of N Ethenyl N Hexylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Ethenyl-N-hexylformamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly indicative of the electronic environment of each nucleus within the molecule. The analysis of these shifts allows for the assignment of each signal to a specific atom in this compound.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the N-vinyl group, the N-hexyl chain, and the formyl group. The electronegativity of the nitrogen and oxygen atoms significantly influences the chemical shifts of nearby protons, causing them to appear at lower fields (higher ppm values). missouri.eduiitm.ac.in The vinyl protons are expected in the range of 4.0-7.0 ppm, with the proton on the carbon adjacent to the nitrogen appearing further downfield. The protons on the hexyl chain will exhibit characteristic aliphatic signals, generally between 0.8 and 3.5 ppm. The formyl proton, being directly attached to the carbonyl group, is anticipated to be the most deshielded proton, appearing at a chemical shift of approximately 8.0-8.5 ppm. mnstate.edunih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H (Formyl) | 8.0 - 8.5 | s |
| H (Vinyl, α to N) | 6.5 - 7.0 | dd |
| H (Vinyl, β to N, cis) | 4.2 - 4.7 | dd |
| H (Vinyl, β to N, trans) | 4.0 - 4.5 | dd |
| -CH₂- (α to N, Hexyl) | 3.2 - 3.6 | t |
| -CH₂- (β to N, Hexyl) | 1.5 - 1.9 | m |
| -(CH₂)₃- (Hexyl) | 1.2 - 1.5 | m |
| -CH₃ (Hexyl) | 0.8 - 1.0 | t |
s = singlet, t = triplet, dd = doublet of doublets, m = multiplet
Carbon (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the formamide (B127407) group is expected to have the highest chemical shift, typically in the range of 160-170 ppm. organicchemistrydata.org The carbons of the N-vinyl group will appear in the alkene region (100-140 ppm), with the carbon directly bonded to the nitrogen being more deshielded. oregonstate.edu The carbons of the hexyl chain will resonate in the aliphatic region (10-60 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (Carbonyl) | 160 - 170 |
| C (Vinyl, α to N) | 130 - 140 |
| C (Vinyl, β to N) | 100 - 110 |
| -CH₂- (α to N, Hexyl) | 40 - 50 |
| -CH₂- (β to N, Hexyl) | 30 - 40 |
| -CH₂- (Hexyl) | 25 - 35 |
| -CH₂- (Hexyl) | 20 - 30 |
| -CH₂- (Hexyl) | 20 - 30 |
| -CH₃ (Hexyl) | 10 - 20 |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed connectivity map.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. whitman.edu For this compound, COSY would show correlations between the adjacent protons in the hexyl chain, as well as between the protons of the vinyl group. This helps in tracing the carbon backbone of the hexyl group and confirming the vinyl structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). ucl.ac.uk Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is crucial for assigning the carbons of the hexyl chain and the vinyl group based on their corresponding proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). uc.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon. For instance, the formyl proton would show an HMBC correlation to the carbonyl carbon. Similarly, the protons on the α-carbon of the hexyl group and the α-proton of the vinyl group would also show correlations to the carbonyl carbon, confirming the N,N-disubstituted formamide structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. uc.edu
The IR and Raman spectra of this compound are expected to display distinct bands corresponding to the vibrations of the amide, vinyl, and alkyl moieties.
Amide Group: The most prominent feature of the amide group is the strong C=O stretching vibration, which is expected to appear in the IR spectrum around 1650-1680 cm⁻¹. uc.edu The C-N stretching vibration is typically observed in the 1400-1450 cm⁻¹ region. The formyl C-H stretching vibration is also a characteristic band, expected around 2850-2900 cm⁻¹. chegg.comresearchgate.net
Vinyl Group: The C=C stretching vibration of the vinyl group usually gives rise to a band in the region of 1630-1650 cm⁻¹ in the IR spectrum and a strong band in the Raman spectrum. kpi.uanih.gov The out-of-plane C-H bending vibrations of the vinyl group are also characteristic, appearing as strong bands in the IR spectrum between 900 and 1000 cm⁻¹. spectroscopyonline.com
Hexyl Group: The C-H stretching vibrations of the methyl and methylene (B1212753) groups of the hexyl chain will be prominent in the 2850-3000 cm⁻¹ region of the IR spectrum. C-H bending vibrations for these groups are expected around 1465 cm⁻¹ (for -CH₂-) and 1375 cm⁻¹ (for -CH₃).
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Amide | C=O stretch | 1650 - 1680 | Strong | Medium |
| Amide | C-N stretch | 1400 - 1450 | Medium | Medium |
| Amide | Formyl C-H stretch | 2850 - 2900 | Medium | Medium |
| Vinyl | C=C stretch | 1630 - 1650 | Medium | Strong |
| Vinyl | =C-H stretch | 3010 - 3090 | Medium | Medium |
| Vinyl | =C-H bend (out-of-plane) | 900 - 1000 | Strong | Weak |
| Alkyl | C-H stretch | 2850 - 3000 | Strong | Strong |
| Alkyl | C-H bend | 1375 - 1465 | Medium | Medium |
The position and shape of certain vibrational bands, particularly the C=O stretch of the amide group, can be sensitive to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. researchgate.netnih.govaip.org In the condensed phase, the C=O stretching frequency may shift to lower wavenumbers compared to the gas phase due to these interactions. The extent of this shift can provide qualitative information about the strength of intermolecular forces within the sample. While this compound is a tertiary amide and cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. whitman.edu
Upon ionization, the molecule will form a molecular ion (M⁺˙), the mass of which confirms the molecular formula. The fragmentation of this molecular ion provides valuable structural information. For N-alkylamides, a common fragmentation pathway involves the cleavage of the N-CO bond. nih.gov Another characteristic fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available on the alkyl chain, leading to the loss of a neutral alkene molecule.
Key expected fragmentation pathways for this compound include:
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the loss of a pentyl radical from the hexyl group, or cleavage of the N-vinyl bond.
Amide Bond Cleavage: Cleavage of the formyl-nitrogen bond can result in the formation of a hexyl-vinyl-immonium ion or a formyl radical.
McLafferty Rearrangement: The hexyl chain provides the necessary gamma-hydrogens for a McLafferty rearrangement, which would involve the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the Cβ-Cγ bond of the hexyl group, resulting in the loss of propene.
The analysis of the masses of the resulting fragment ions allows for the reconstruction of the original molecular structure, providing confirmatory evidence for the identity of this compound.
Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment
A comprehensive structural assignment for this compound is achieved by synergistically interpreting the data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each technique provides unique and complementary information, and their combined analysis allows for a detailed and confident characterization of the molecule's connectivity, functional groups, and stereochemical nuances.
A key feature of this compound revealed by spectroscopic analysis, particularly NMR, is the presence of two distinct rotational isomers, or rotamers, at room temperature. google.com This phenomenon arises from the restricted rotation around the amide C-N bond due to its partial double bond character. This results in the observation of two sets of signals for the nuclei near the amide functionality, corresponding to the cis and trans conformations. The ratio of the major to minor rotamer is approximately 2.5:1, as determined by the integration of the formyl proton signals in the ¹H NMR spectrum. google.comgoogle.com
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The presence of two formyl proton signals confirms the existence of rotamers. google.com The vinyl group gives rise to a characteristic set of signals, and the hexyl chain protons appear in the upfield region of the spectrum. The chemical shifts are influenced by the electronic environment and the conformation of the molecule.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) - Major Rotamer | Chemical Shift (ppm) - Minor Rotamer | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
| -C(O)H | 8.31 | 8.14 | s | - | 1H | Formyl proton |
| H₂C=CH - | 7.25-7.16 | 6.61-6.52 | m | - | 1H | Vinyl CH |
| H ₂C=CH- | 4.65-4.54 | 4.45-4.42 | m, s | - | 2H | Vinyl CH₂ |
| -NCH ₂CH₂- | 3.60-3.44 | 3.60-3.44 | t | - | 2H | N-CH₂ |
| -CH₂CH ₂CH₂- | 1.65-1.56 | 1.65-1.56 | m | - | 2H | Hexyl CH₂ |
| -(CH₂)₃CH ₃ | 1.31 | 1.31 | m | - | 6H | Hexyl (CH₂)₃ |
| -(CH₂)₅CH ₃ | 0.90-0.88 | 0.90-0.88 | t | - | 3H | Terminal CH₃ |
Data derived from patent information. google.com
¹³C NMR Spectroscopy Analysis
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C =O | ~163 | Expected to show two signals for the rotamers. |
| H₂C=C H- | ~131 | |
| C H₂=CH- | ~97 | Expected to show two signals for the rotamers. |
| -NC H₂- | ~45-50 | Expected to show two signals for the rotamers. |
| Hexyl Chain | ~14-32 | A series of signals corresponding to the different methylene groups and the terminal methyl group. |
Predicted values based on data for related compounds. bhu.ac.inoregonstate.edulibretexts.org
Infrared (IR) Spectroscopy Analysis
The IR spectrum is instrumental in identifying the key functional groups present in this compound. The most prominent absorption bands are expected for the carbonyl group (C=O) of the amide and the C=C bond of the vinyl group. The C-H stretching and bending vibrations of the alkyl and vinyl moieties also provide characteristic signals.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Amide) | ~1670-1700 | Stretching |
| C=C (Vinyl) | ~1630 | Stretching |
| =C-H (Vinyl) | ~3000-3100 | Stretching |
| C-H (Alkyl) | ~2850-2960 | Stretching |
| N-C | ~1350-1450 | Stretching |
Data derived from patent information and general IR tables. google.comscielo.br
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the structure. For this compound (C₉H₁₇NO), the expected molecular weight is approximately 155.24 g/mol . The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.
A likely fragmentation pathway would involve the loss of the hexyl radical, leading to a fragment ion corresponding to the N-vinylformamide cation. Another common fragmentation for amides is the alpha-cleavage, which in this case could lead to the formation of various charged fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion Peak |
| 70 | [C₃H₄NO]⁺ | Loss of hexyl radical (C₆H₁₃) |
| 55 | [C₃H₅N]⁺ | Further fragmentation |
| 43 | [C₂H₅N]⁺ | Further fragmentation |
Predicted fragmentation based on general principles of mass spectrometry. nih.govlibretexts.org
V. Theoretical and Computational Chemistry Applied to N Ethenyl N Hexylformamide
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like N-Ethenyl-N-hexylformamide. duke.edu DFT methods are used to determine the electron density of a system, from which various chemical properties, including energy and structure, can be derived. duke.edusrneclab.cz For a molecule of this size, DFT is the workhorse method for a wide range of predictive tasks.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gaussian.com For this compound, which possesses significant conformational flexibility due to rotation around its single bonds (e.g., the C-N bonds and the C-C bonds of the hexyl chain), this analysis is crucial.
A conformational search using DFT, for instance with the B3LYP functional and a 6-31G* basis set, would identify various stable conformers. The relative energies of these conformers determine their population at a given temperature. The analysis would reveal the most likely shapes the molecule adopts, which is fundamental for understanding its interactions with other molecules.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table illustrates the typical output of a conformational analysis, showing the calculated relative stability of different spatial arrangements of the molecule.
| Conformer | Description of Dihedral Angles | Relative Energy (kcal/mol) |
| A | Trans about C-N(formyl), Anti-gauche for hexyl chain | 0.00 (Global Minimum) |
| B | Cis about C-N(formyl), Anti-gauche for hexyl chain | +1.5 |
| C | Trans about C-N(formyl), Gauche-gauche for hexyl chain | +0.8 |
| D | Cis about C-N(formyl), Gauche-gauche for hexyl chain | +2.3 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgnumberanalytics.com
DFT calculations provide the energies and spatial distributions of these frontier orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the location of the HOMO would likely be centered on the electron-rich ethenyl group and the nitrogen atom, indicating these are potential sites for electrophilic attack. The LUMO would be distributed over the carbonyl group, suggesting its susceptibility to nucleophilic attack.
Table 2: Predicted Frontier Orbital Properties of this compound
This table shows hypothetical FMO data that would be calculated using DFT to predict the molecule's electronic behavior.
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -6.2 | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -0.5 | Energy of the lowest energy empty state; relates to electron affinity. |
| HOMO-LUMO Gap | 5.7 | A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net |
Ab Initio and Coupled-Cluster Methods for High-Accuracy Energetics
For situations requiring higher accuracy than standard DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and, particularly, Coupled-Cluster (CC) theory are employed. wikipedia.orgd-nb.info Coupled-Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for calculating the energies of small to medium-sized molecules with near-experimental accuracy. researchgate.netarxiv.org
These methods provide a more rigorous treatment of electron correlation—the interaction between electrons that is approximated in DFT. nih.gov For this compound, CCSD(T) calculations would be computationally demanding but could provide highly accurate values for properties like the heat of formation, reaction enthalpies, and precise energy differences between conformers.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics methods focus on the static electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govencyclopedia.pub An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its trajectory. researchgate.net
MD simulations can reveal:
Conformational Dynamics: How the molecule transitions between different stable conformations. nih.gov
Solvation: How solvent molecules (e.g., water) arrange around the solute and the strength of these interactions.
Transport Properties: How the molecule diffuses in a solution. hbni.ac.in
These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. encyclopedia.pub
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the structural or physicochemical properties of a set of molecules with their chemical reactivity. researchgate.netnih.gov To build a QSRR model involving this compound, one would first calculate a series of numerical "descriptors" that represent its molecular structure. ontosight.aiuliege.be
These descriptors can include:
Constitutional: Molecular weight, atom counts.
Topological: Indices describing molecular branching.
Quantum-Chemical: HOMO/LUMO energies, dipole moment, partial atomic charges. researchgate.net
These descriptors for this compound and related compounds would be entered into a statistical model to predict a specific reactivity parameter, such as the rate constant for a particular reaction. researchgate.net
Table 3: Potential Molecular Descriptors for QSRR Modeling of this compound
| Descriptor Class | Specific Descriptor | Hypothetical Value |
| Constitutional | Molecular Weight | 155.25 g/mol |
| Topological | Wiener Index | 120 |
| Quantum-Chemical | Dipole Moment | 3.5 D |
| Quantum-Chemical | HOMO-LUMO Gap | 5.7 eV |
Quantum Computational Chemistry Approaches for this compound Systems
The field of quantum computing holds promise for revolutionizing computational chemistry. aps.org Quantum algorithms, such as the Variational Quantum Eigensolver (VQE), are being developed to solve the electronic structure problem with an efficiency that is unattainable for classical computers, especially for large and complex systems. cam.ac.uk
For a molecule like this compound, while currently solvable by classical methods, applying emerging quantum algorithms serves as an important benchmark. In the future, these methods could allow for the exact calculation of electron correlation, providing an unprecedented level of accuracy for predicting reactivity and molecular properties without the approximations inherent in current methods like DFT. aps.org This could be particularly useful for studying complex reaction mechanisms or excited states relevant to photochemistry.
Vi. Catalysis in the Synthesis and Chemical Transformations of N Ethenyl N Hexylformamide
Development of Homogeneous Catalytic Systems for Formylation
Homogeneous catalysis for the N-formylation of amines offers high activity and selectivity under relatively mild conditions, allowing for a deep molecular-level understanding of reaction mechanisms. mdpi.comacs.org Ruthenium-based complexes, particularly those with pincer-type ligands, have been identified as exceptionally active catalysts for the N-formylation of amines using carbon dioxide (CO₂) and a reducing agent. mdpi.com For instance, a Ru-pincer complex demonstrated a turnover number (TON) of up to 1,940,000 for the formylation of morpholine. mdpi.com
These catalytic systems often involve the dehydrogenative coupling of amines with a formyl source, such as methanol (B129727), or the reductive functionalization of CO₂ with amines. researchgate.netacs.org Rhodium-based catalysts, like the Rh/xantphos system, have been effectively used in the reductive amidation of aldehydes with formamide (B127407), yielding N-alkylformamides with high selectivity. universiteitleiden.nl The development of these systems also extends to creating more sustainable chemical pathways, such as phosgene-free methods for isocyanate synthesis starting from formanilides. rwth-aachen.de While these systems are highly efficient, a significant drawback is the challenge associated with catalyst recovery and reuse, which has spurred interest in heterogeneous alternatives. nih.gov
Table 1: Selected Homogeneous Catalysts for N-Formylation of Amines
| Catalyst System | Amine Substrate | C1 Source | Reductant | Key Findings |
|---|---|---|---|---|
| Ruthenium Pincer Complex | Morpholine | CO₂ | H₂ | Achieved a high TON of up to 1,940,000. mdpi.com |
| [Ru(triphos)(tmm)] | Ammonia | Formamide | - | Investigated for urea (B33335) synthesis, focusing on catalyst recycling strategies. rwth-aachen.de |
| Rhodium/xantphos | Hexanal/Formamide | - | H₂ | High selectivity (up to 90%) for N-hexylformamide formation. universiteitleiden.nl |
Heterogeneous Catalysis and Supported Catalysts for N-Formylation
To overcome the recyclability issues of homogeneous catalysts, significant research has focused on developing heterogeneous systems for N-formylation. rsc.orgnih.gov These catalysts are preferred for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com Supported metal catalysts are a cornerstone of this approach, with active metals dispersed on high-surface-area materials.
Examples include palladium supported on porous organic polymers (Pd@POPs) for the N-formylation of amines with CO₂ and H₂. mdpi.com Bimetallic nanoparticles, such as AuPd supported on magnetite (Fe₃O₄), have also been reported for the oxidative N-formylation of secondary amines at room temperature using methanol as the formyl source. nih.gov The support material can play a crucial role; for instance, gold nanoparticles supported on TiO₂ or NiO have demonstrated excellent activity and reusability for the selective N-formylation of amines. mdpi.comnih.gov
Table 2: Performance of Various Heterogeneous Catalysts in N-Formylation
| Catalyst | Support Material | Amine Type | C1 Source | Key Advantage |
|---|---|---|---|---|
| Palladium (Pd) | Porous Organic Polymer (POP) | Secondary > Primary | CO₂ | Stable due to Pd-P coordination bonds; recyclable. mdpi.com |
| Gold-Palladium (AuPd) | Magnetite (Fe₃O₄) | Secondary | Methanol | Efficient at room temperature; easily recycled with a magnet. nih.gov |
| Gold (Au) | Titania (TiO₂) | Functionalized Amines | Formic Acid | Excellent activity and reusability. mdpi.com |
Metal-Organic Frameworks (MOFs) have emerged as highly promising platforms for designing heterogeneous catalysts due to their exceptionally high surface area, tunable porosity, and well-defined, customizable active sites. azom.comd-nb.info MOFs can act as scaffolds to support catalytically active metal centers, often as single-site catalysts. bohrium.comrsc.org
Several studies have demonstrated the efficacy of MOF-based catalysts in N-formylation reactions. A single-site cobalt(II) hydride catalyst supported on an aluminum MOF (DUT-5-CoH) was shown to be highly active for converting primary and secondary amines to N-formamides using CO₂. bohrium.comrsc.org This catalyst was robust and could be recycled up to 15 times without a significant loss in activity. bohrium.comrsc.org Another example is a porous MOF with a UiO-topology supporting a pyridylimine-ligated cobalt catalyst (pyrim-UiO-Co), which efficiently catalyzes the mono-N-formylation of a wide range of amines with CO₂ under mild pressure (1-5 bar). rsc.org The photocatalytic reductive N-formylation of nitroarenes has also been achieved using a Pd nanoparticle-embedded Ti-MOF under visible light. acs.org
The synthesis of MOFs themselves often involves solvents like N,N-dimethylformamide (DMF), and they can be produced through various methods, including solvothermal, microwave-assisted, and sonochemical techniques. azom.comd-nb.infojchemrev.com The versatility in the choice of metal ions and organic linkers allows for the rational design of catalysts with specific properties for desired transformations. azom.com
Table 3: Examples of MOF-Based Catalysts for N-Formylation
| MOF Catalyst | Metal Center | Reaction | Key Features |
|---|---|---|---|
| DUT-5-CoH | Cobalt (Single-Site) | N-formylation of amines with CO₂ | Recyclable up to 15 times; tolerant of various functional groups. bohrium.comrsc.org |
| pyrim-UiO-Co | Cobalt (Single-Site) | N-formylation of amines with CO₂ | Operates under mild pressure (1-5 bar CO₂); reusable for at least 10 cycles. rsc.org |
| Pd/Ti-MOF | Palladium (Nanoparticles) | Photocatalytic N-formylation of nitroarenes | Uses sunlight or white LED as a light source; excellent photostability. acs.org |
Single-site catalysts, where isolated, well-defined active centers are dispersed on a support, represent a bridge between homogeneous and heterogeneous catalysis, offering the high selectivity of the former and the recyclability of the latter. bohrium.com MOFs are excellent platforms for creating single-site solid catalysts. bohrium.com
For instance, a single-site cobalt(II) hydride catalyst supported by an aluminum MOF (DUT-5-CoH) is an active heterogeneous catalyst for the transformation of both primary and secondary amines into N-formamides using CO₂. bohrium.comrsc.org This catalyst demonstrates high chemoselectivity for mono-N-formylation. rsc.org The mechanism often involves the reaction of the metal-hydride with CO₂ to form a metal-formate intermediate, which then reacts with the amine. bohrium.comrsc.org
Beyond MOFs, other materials can also host single-site catalysts. Porous organometallic polymers (POMPs) containing single-site ruthenium centers have shown outstanding activity for the N-formylation of diverse amines with CO₂, achieving very high turnover numbers and frequencies. chinesechemsoc.org The development of single-atom catalysts, such as atomically dispersed iron–nitrogen–carbon (Fe-N-C) materials, further pushes the frontier of catalytic efficiency by maximizing the utilization of metal atoms. rsc.org These catalysts are crucial for performing selective chemical transformations with high precision.
Organocatalysis and Sustainable Approaches in Formamide Synthesis
Organocatalysis offers a sustainable, metal-free alternative for the synthesis of formamides. rsc.orgresearchgate.net These systems often utilize abundant and environmentally benign reagents. The N-formylation of amines using CO₂ as a C1 source is a key area of research in green chemistry. rsc.orgrsc.org
Several classes of organocatalysts have proven effective, with N-heterocyclic carbenes (NHCs) and organic superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being prominent examples. rsc.org These catalysts can facilitate the reaction between an amine, CO₂, and a mild reducing agent, such as a hydrosilane. rsc.orgrsc.org For example, a polystyrene-supported DBU catalyst has been used for the continuous flow synthesis of N-substituted formamides. rsc.orgrsc.org
The mechanism in these base-catalyzed reactions can proceed through different pathways. The base may activate the hydrosilane reductant or facilitate the formation of a carbamate (B1207046) salt from the amine and CO₂, which then acts as the nucleophile in the reaction. acs.orgepfl.ch Other sustainable approaches include using formic acid as a catalyst-free C1 source for N-formylation or employing readily available and recyclable catalysts like ethylenediaminetetraacetic acid (EDTA). mdpi.comacs.org
Table 4: Organocatalytic Systems for N-Formylation of Amines with CO₂
| Organocatalyst | Reductant | Key Features |
|---|---|---|
| DBU@PS (Polystyrene-supported DBU) | (MeO)₃SiH | Enables continuous flow synthesis; mild reaction conditions. rsc.orgrsc.org |
| N-Heterocyclic Carbenes (NHCs) | Hydrosilanes | Homogeneous and heterogeneous versions available; highly efficient. acs.orgrsc.org |
| Organic Salts ([TBA][OAc]) | Phenylsilane, Triethoxysilane | Activates the hydrosilane; reaction proceeds via a formoxysilane intermediate. acs.org |
Stereoselective and Enantioselective Catalytic Reactions involving Formamides
Beyond synthesis, formamides like N-Ethenyl-N-hexylformamide can participate in various chemical transformations where stereochemical control is crucial. While research specifically on this compound is limited, studies on related formamides highlight the potential for stereoselective catalysis.
One notable reaction is the stereoselective 1,2-insertion of rhodium(II) azavinyl carbenes into the carbon-oxygen double bond of formamides, such as DMF, to produce cis-diamino enones. nih.gov This reaction incorporates all atoms of the formamide into the final product.
Chiral formamides themselves can act as organocatalysts. For example, solid-supported chiral formamides derived from amino acids have been used to catalyze the stereoselective reduction of imines with trichlorosilane, achieving good reactivity and enantioselectivities up to 91%. mdpi.com Conversely, formamide precursors are used in transition metal-catalyzed reactions to construct chiral molecules. Nickel-catalyzed asymmetric reductive carbamoyl-alkylation reactions use carbamoyl (B1232498) chlorides derived from secondary amines to stereoselectively construct six-membered lactams. nih.gov
Furthermore, the conjugate addition of formamides to nitroalkenes can be a step in the stereoselective synthesis of seven-membered rings like azepines. researchgate.net While the development of highly enantioselective reactions remains a challenge, as seen in the moderate success of cinchona-formamide hybrids in asymmetric hydrosilylation, the field continues to advance, opening pathways for the synthesis of complex, stereochemically rich molecules from formamide building blocks. diva-portal.org
Vii. Research Perspectives on N Ethenyl N Hexylformamide in Materials Science
Monomer for Polymer Synthesis and Advanced Polymer Materials Research
As a monomer, N-Ethenyl-N-hexylformamide is a building block for the synthesis of a unique class of polymers. The presence of the vinyl group allows it to undergo polymerization, leading to the formation of poly(this compound). The N-hexylformamide side chains impart specific characteristics to the resulting polymer, such as solubility in organic solvents and potential for hydrogen bonding interactions.
To synthesize poly(this compound) with well-defined architectures, researchers are exploring various controlled polymerization techniques. mdpi.com These methods aim to control the molecular weight, molecular weight distribution (polydispersity), and end-group functionality of the polymer chains. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) are at the forefront of this research. mdpi.comethz.ch
The application of these techniques can allow for the synthesis of polymers with predictable characteristics, which is crucial for their application in advanced materials. For instance, controlling the polymer's molecular weight can significantly influence its mechanical and thermal properties.
Table 1: Comparison of Controlled Polymerization Techniques for Vinyl Monomers
| Polymerization Technique | Key Features | Potential Advantages for Poly(this compound) |
| RAFT Polymerization | Utilizes a chain transfer agent to mediate the polymerization, offering good control over a wide range of monomers. rsc.org | Versatility with different functional groups, enabling the synthesis of well-defined homopolymers and block copolymers. |
| ATRP | Employs a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. nih.govrsc.org | Precise control over molecular weight and low polydispersity, leading to uniform polymer chains. |
| NMP | Uses a stable nitroxide radical to control the polymerization process. ethz.ch | Simple system, often requiring only monomer, initiator, and the nitroxide mediator. |
The properties of poly(this compound) can be further tailored through copolymerization with other vinyl monomers. This approach allows for the creation of copolymers with a combination of properties derived from each monomer unit. For example, copolymerizing this compound with a hydrophilic monomer could lead to amphiphilic copolymers, which are of interest for applications such as drug delivery and as surfactants. google.com
The choice of comonomer and the copolymerization technique can be used to create different copolymer architectures, including random, block, and graft copolymers, each with unique properties and potential applications. mdpi.comnih.gov
Table 2: Potential Comonomers for Copolymerization with this compound
| Comonomer | Potential Property Modification | Resulting Copolymer Architecture |
| N-Vinylpyrrolidone | Increased hydrophilicity and biocompatibility. google.com | Random or Block Copolymer |
| Styrene (B11656) | Enhanced thermal stability and mechanical strength. | Block Copolymer |
| Acrylate Esters | Tunable glass transition temperature and adhesive properties. | Random or Gradient Copolymer |
Investigation of this compound in Functional Coatings and Adhesives Research
The unique combination of a polar formamide (B127407) group and a nonpolar hexyl chain in poly(this compound) suggests its potential use in functional coatings and adhesives. hugohaeffner.com The formamide group can promote adhesion to various substrates through hydrogen bonding, while the hexyl chain can influence the coating's surface energy, flexibility, and compatibility with other components in a formulation. made-in-china.com
Research in this area would involve synthesizing polymers and copolymers of this compound and evaluating their performance as binders in coating and adhesive formulations. Key properties to be investigated would include adhesion strength, chemical resistance, and surface properties of the resulting films.
Exploration in Advanced Chemical Intermediates for Materials Applications
Beyond its direct use in polymers, this compound can also serve as an advanced chemical intermediate for the synthesis of other functional materials. The vinyl group and the formamide group are both reactive sites that can be chemically modified to introduce new functionalities.
For instance, the vinyl group can undergo various addition reactions, while the formamide group can be hydrolyzed to a primary amine, which can then be used in a wide range of subsequent chemical transformations. This versatility makes this compound a valuable platform molecule for the design and synthesis of new materials with specialized functions.
Q & A
Q. What are the recommended synthetic routes for N-Ethenyl-N-hexylformamide, and how can purity be optimized during synthesis?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions between hexylamine and ethenylformamide precursors. Key steps include:
- Reaction Optimization : Use anhydrous conditions to minimize hydrolysis byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound. Validate purity (>98%) using NMR (¹H/¹³C) and GC-MS .
- Safety : Follow protocols for handling volatile amines and formamide derivatives, including fume hood use and PPE ( safety guidelines) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar formamides?
Methodological Answer:
- ¹H NMR : Identify characteristic peaks for the ethenyl group (δ 4.8–5.2 ppm, CH₂=CH-) and hexyl chain (δ 0.8–1.5 ppm, -(CH₂)₅CH₃). The formamide proton (N-H) typically appears at δ 8.1–8.5 ppm .
- IR Spectroscopy : Look for stretching vibrations at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H). Absence of O-H stretches (unlike hydroxymethyl analogs) confirms structural integrity .
- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion [M+H]⁺ at m/z 170.1545 (C₉H₁₇NO) and fragmentation patterns (e.g., loss of hexyl or ethenyl groups) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
- Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 210–230 nm for amide bonds) or HPLC with a C18 column .
- Quantify hydrolysis products (e.g., hexylamine, formic acid) using LC-MS or derivatization followed by GC analysis .
- Data Analysis : Apply pseudo-first-order kinetics to calculate rate constants () and activation energy () via the Arrhenius equation. Compare stability profiles to computational predictions (e.g., DFT calculations for bond dissociation energies) .
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Systematic Solubility Testing :
- Use the shake-flask method with solvents of varying polarity (e.g., water, ethanol, hexane). Saturate solutions, filter, and quantify dissolved compound via gravimetric analysis or UV-Vis .
- Validate results with COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to predict solubility parameters .
- Contradiction Resolution :
Q. What ethical and data-protection considerations apply when studying this compound in biological systems?
Methodological Answer:
- Ethical Compliance :
- Submit protocols for review by an institutional ethics committee, ensuring alignment with guidelines for hazardous chemical use (e.g., OECD 423 for acute toxicity testing) .
- Include risk assessments for exposure pathways (inhalation, dermal contact) and mitigation strategies (e.g., waste neutralization protocols) .
- Data Protection :
- Anonymize datasets containing sensitive biological endpoints (e.g., cytotoxicity data).
- Use encrypted repositories for raw data storage and share only aggregated results in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
